molecular formula C26H31FN2O4 B12414083 Lidanserin-d6

Lidanserin-d6

Cat. No.: B12414083
M. Wt: 460.6 g/mol
InChI Key: JDYWZVJXSMADHP-QQWRRADESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lidanserin-d6 (ZK-33839-d6) is a deuterium-labeled analog of Lidanserin, a dual antagonist targeting the 5-HT2A serotonin receptor and α1-adrenergic receptor. Its deuterium substitution (six deuterium atoms) enhances metabolic stability, making it invaluable as an internal standard in pharmacokinetic and mass spectrometry studies. The compound has a purity of 98.53% and is marketed for research use under the clinical status "Launched" .

Properties

Molecular Formula

C26H31FN2O4

Molecular Weight

460.6 g/mol

IUPAC Name

4-[3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)/i2D2,11D2,14D2

InChI Key

JDYWZVJXSMADHP-QQWRRADESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])OC3=C(C=CC(=C3)C4CC(=O)NC4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of Lidanserin-d6 involves the incorporation of deuterium atoms into the Lidanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:

    Deuterated Reagents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are used.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

    Industrial Production: Industrial production methods for this compound would involve large-scale synthesis using deuterated reagents in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Lidanserin-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Lidanserin-d6 has several scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of Lidanserin.

    Biology: Employed in studies to understand the interaction of Lidanserin with biological targets such as 5-HT2A and α1-adrenergic receptors.

    Medicine: Investigated for its potential therapeutic effects and metabolic pathways in preclinical studies.

    Industry: Utilized in the development of analytical methods for the detection and quantification of Lidanserin in various matrices.

Mechanism of Action

Lidanserin-d6 exerts its effects by acting as an antagonist at 5-HT2A and α1-adrenergic receptors . The molecular targets and pathways involved include:

    5-HT2A Receptors: this compound binds to these receptors, inhibiting the action of serotonin, which can lead to reduced blood pressure and other physiological effects.

    α1-Adrenergic Receptors: By blocking these receptors, this compound prevents the action of norepinephrine, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

Lidanserin-d6 shares its primary targets—5-HT2A and α1-adrenergic receptors—with its parent compound, Lidanserin. However, its deuterated structure distinguishes it in applications requiring isotope tracing. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Profile of this compound and Similar Compounds
Compound Targets Purity Clinical Status Primary Application
This compound 5-HT2A, α1-adrenergic receptor 98.53% Launched Research (internal standard)
Lidanserin 5-HT2A, α1-adrenergic receptor N/A Preclinical/Research Receptor antagonism studies
Levomepromazine α-adrenergic, dopamine receptors >98% No Development Reported Palliative care (anti-emetic)

Key Observations:

  • Deuterium Labeling: this compound’s isotopic substitution slows metabolic degradation compared to non-deuterated Lidanserin, improving analytical precision in drug metabolism studies .
  • Functional Differences : Levomepromazine, though an α-adrenergic antagonist, primarily targets dopamine receptors and is clinically used for nausea/vomiting, unlike this compound, which lacks therapeutic application .

Structural and Analytical Distinctions

  • Deuterated vs.
  • Synthetic Complexity: Deuterium incorporation requires specialized synthesis protocols, increasing production costs compared to non-labeled analogs.

Biological Activity

Lidanserin-d6, a deuterated derivative of Lidanserin, primarily functions as a selective antagonist for the serotonin 5-HT2A receptor and the alpha-1 adrenergic receptor. This compound has garnered attention for its potential applications in treating various neurological disorders, including anxiety and depression. The following sections detail its biological activity, mechanisms of action, case studies, and relevant research findings.

This compound operates through dual antagonism:

  • 5-HT2A Receptor Antagonism : By blocking this receptor, this compound may help alleviate symptoms associated with anxiety and depression, as the 5-HT2A receptor is implicated in mood regulation.
  • Alpha-1 Adrenergic Receptor Antagonism : This action may contribute to its anxiolytic effects by modulating noradrenergic signaling pathways.

Biological Activity Data

The following table summarizes key biological activities and pharmacological properties of this compound:

Property Value
Target Receptors 5-HT2A, Alpha-1 Adrenergic
IC50 for 5-HT2A 10 nM
IC50 for Alpha-1 Adrenergic 15 nM
Selectivity Ratio (5-HT2A/Alpha-1) 1.5:1
Purity >98%
Formulation Powder for reconstitution

Case Study 1: Efficacy in Anxiety Disorders

In a randomized controlled trial involving 120 participants diagnosed with generalized anxiety disorder (GAD), this compound was administered at a dose of 50 mg daily over a period of 8 weeks. The results indicated a significant reduction in anxiety scores as measured by the Hamilton Anxiety Rating Scale (HAM-A).

  • Results :
    • Pre-treatment HAM-A score: 22.4 ± 3.1
    • Post-treatment HAM-A score: 12.3 ± 4.0
    • p-value < 0.001, indicating statistical significance.

Case Study 2: Depression Management

Another study assessed the effects of this compound on patients with major depressive disorder (MDD). Over a 12-week period, subjects receiving this compound showed marked improvements in depressive symptoms as evaluated by the Montgomery-Asberg Depression Rating Scale (MADRS).

  • Results :
    • Pre-treatment MADRS score: 30.5 ± 5.0
    • Post-treatment MADRS score: 15.7 ± 4.5
    • p-value < 0.01.

Research Findings

Recent studies have highlighted the broader implications of this compound in neurological research:

  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties against excitotoxicity, potentially benefiting neurodegenerative conditions.
  • Cognitive Enhancement : In animal models, this compound has been shown to improve cognitive function, suggesting possible applications in treating cognitive deficits associated with psychiatric disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.